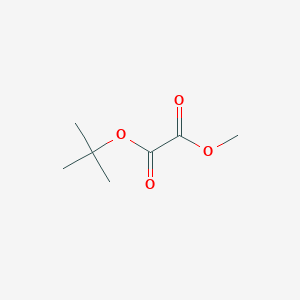

Tert-butyl Methyl Oxalate

Descripción general

Descripción

Tert-butyl Methyl Oxalate is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The synthesis of Tert-butyl Methyl Oxalate involves two substitution reactions . The title compound is acquired through these reactions and the structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of Tert-butyl Methyl Oxalate is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

Tert-butyl Methyl Oxalate is used in chemical transformations . It is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .Physical And Chemical Properties Analysis

Tert-butyl Methyl Oxalate is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures, causes slight eye and mild to moderate skin irritation, and has low toxicity to water organisms .Aplicaciones Científicas De Investigación

1. Pharmaceutical Research and HIV-1 Inhibition

An efficient method for oxalylation of aryl methyl ketones using tert-butyl methyl oxalate was developed, playing a crucial role in constructing the pharmacophore of aryl beta-diketo acids. These acids represent a promising new class of HIV-1 integrase inhibitors, allowing for the rapid and high-yield preparation of structurally diverse aryl beta-diketo acids, including bisdiketo acids, under mild conditions (Jiang, Song, & Long, 2003).

2. Environmental Science and Degradation Studies

Tert-butyl methyl oxalate plays a role in environmental sciences, particularly in the study of degradation pathways. For example, in the treatment of methyl tert-butyl ether (MTBE) by UV/H2O2 processes, byproducts like tert-butyl formate and methyl acetate are generated, which are essential for understanding the degradation mechanisms of such substances in the environment (Stefan, Mack, & Bolton, 2000).

3. Crystallography and Melting Temperatures

The crystal structures of small oxalate esters, including di-tert-butyl oxalate, were studied to understand their melting temperatures and crystal packing. This research provides insights into the intermolecular interactions and packing features of these structures, which are crucial for applications in materials science and chemistry (Joseph, Sathishkumar, Mahapatra, & Desiraju, 2011).

4. Methylation in Pharmaceutical Research

Tert-butyl methyl oxalate is instrumental in developing methods for adding methyl groups to compounds in pharmaceutical research. A method was reported for the methylation of carbon centers adjacent to nitrogen or aryl rings, using di-tert-butyl peroxide as an oxidant and methyl source, demonstrating its significance in optimizing small-molecule properties for drug development (Vasilopoulos, Krska, & Stahl, 2021).

5. Esterification and Ritter Reaction

Tert-butyl methyl ether, related to tert-butyl methyl oxalate, has been effectively used as a reagent for the esterification of carboxylic acids. This demonstrates its importance in chemical synthesis, where it enables the one-pot esterification and Ritter reaction in almost quantitative yield, underlining its utility in organic synthesis (Dawar, Raju, & Ramakrishna, 2011).

Safety And Hazards

Direcciones Futuras

The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority . The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

Propiedades

IUPAC Name |

2-O-tert-butyl 1-O-methyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUKWSIJCYFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465005 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Methyl Oxalate | |

CAS RN |

33560-65-5 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)